molecular formula C16H11F3OS B13100642 2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde

2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde

Cat. No.: B13100642
M. Wt: 308.3 g/mol
InChI Key: JSFHEAPSHGJLGZ-UHFFFAOYSA-N
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Description

2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde is a complex organic compound characterized by the presence of a trifluorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran to form ethyl 4-(3,4,5-trifluorophenyl)-3-oxobutanoate. This intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials, efficient reaction conditions, and safe handling of reagents to ensure high yield and product purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the ketone and thiobenzaldehyde moieties contribute to its reactivity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid
  • Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate
  • Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Uniqueness

2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde is unique due to the presence of both a trifluorophenyl group and a thiobenzaldehyde moiety, which confer distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it a valuable molecule for specialized applications in research and industry .

Properties

Molecular Formula

C16H11F3OS

Molecular Weight

308.3 g/mol

IUPAC Name

2-[3-oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde

InChI

InChI=1S/C16H11F3OS/c17-13-7-12(8-14(18)16(13)19)15(20)6-5-10-3-1-2-4-11(10)9-21/h1-4,7-9H,5-6H2

InChI Key

JSFHEAPSHGJLGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C=S

Origin of Product

United States

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